2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide
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Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is an organic compound with the molecular formula C6H4ClN3. It is a white to pale yellow crystalline or powdery solid. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketone esters . The reaction typically occurs under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C . Another method involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves multiple steps, including the use of reagents like thionyl chloride, dimethylamine, and sodium phosphate buffer .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Using reagents like oxone and DMF at room temperature.
Reduction: Typically involves the use of reducing agents like LiOH in a mixture of ethanol and water.
Substitution: Commonly involves reagents like cyclopentylamine and DIPEA.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: LiOH, ethanol, water mixture.
Substitution: Cyclopentylamine, DIPEA, ethyl acetate, room temperature.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which are often used as intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as a kinase inhibitor and anticancer agent.
Industry: Utilized in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. It acts as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and its ability to act as a versatile intermediate in the synthesis of various biologically active compounds . Its structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5ClN4O |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-7-10-2-5-3(12-7)1-4(11-5)6(9)13/h1-2,11H,(H2,9,13) |
InChI Key |
AVGYIOYGWLFHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C(=O)N |
Origin of Product |
United States |
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